N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide
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Overview
Description
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide is a complex organic compound belonging to the pyranoquinoline family. This compound is characterized by its unique fused ring structure, which includes a pyranoquinoline core. Pyranoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction yields heteroannulated pyranoquinolones, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and ability to produce complex molecules in a single step .
Chemical Reactions Analysis
Types of Reactions
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyranoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells . The compound may also disrupt angiogenesis and cell migration, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[3,2-h]quinoline: Known for its antitumor activity.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Exhibits similar biological activities and is used in medicinal chemistry.
5-Phenyl-2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinoline: Another derivative with notable biological properties.
Uniqueness
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSKXQHSHTUULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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